2,5-difluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide
Description
This compound (CAS: 896327-31-4) is a sulfonamide derivative featuring a bifunctional aromatic core. Its molecular formula is C₁₈H₁₄F₃NO₅S₂, with a molecular weight of 445.43 g/mol . The structure includes:
- A 2,5-difluorobenzenesulfonamide moiety (electron-withdrawing fluorine substituents).
- A furan-2-yl group (heterocyclic oxygen-containing ring).
- A 4-methylbenzenesulfonyl (tosyl) group attached to an ethyl spacer.
Properties
IUPAC Name |
2,5-difluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO5S2/c1-13-4-7-15(8-5-13)28(23,24)19(17-3-2-10-27-17)12-22-29(25,26)18-11-14(20)6-9-16(18)21/h2-11,19,22H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVXBVQIPSHWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the furan-2-yl intermediate: This step involves the synthesis of a furan-2-yl compound through cyclization reactions.
Introduction of the tosyl group: The tosyl group is introduced via sulfonation reactions using tosyl chloride in the presence of a base.
Final coupling: The final step involves coupling the furan-2-yl intermediate with the tosylated benzenesulfonamide under suitable reaction conditions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
2,5-difluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide involves interactions with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in biochemical pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.
Altering gene expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-{2-(2-Furyl)-2-[(4-Methylphenyl)Sulfonyl]Ethyl}-2,5-Dimethoxybenzenesulfonamide
- Molecular Formula: C₂₀H₂₁NO₇S₂ (Mol. Wt.: 467.51 g/mol) .
- Key Differences :
- Substituents : Contains 2,5-dimethoxybenzene instead of difluorobenzene. Methoxy groups are electron-donating, contrasting with fluorine’s electron-withdrawing nature.
- Impact :
- Increased solubility in polar solvents due to methoxy groups .
- Reduced metabolic stability compared to fluorinated analogues (methoxy groups are susceptible to oxidative demethylation).
- Applications : Likely explored as a precursor in anti-inflammatory or antimicrobial agents, leveraging sulfonamide’s role in protein binding .
2,5-Difluoro-N-[2-(4-Fluorobenzenesulfonyl)-2-(Furan-2-yl)Ethyl]Benzene-1-Sulfonamide
- Molecular Formula: C₁₈H₁₄F₃NO₅S₂ (Mol. Wt.: 445.43 g/mol) .
- Key Differences :
- Substituents : The tosyl group (4-methylbenzenesulfonyl) is replaced with 4-fluorobenzenesulfonyl .
- Impact :
- Enhanced electronegativity due to the fluorine atom on the benzenesulfonyl group.
- Potential for stronger hydrogen-bonding interactions in biological targets (e.g., kinases or proteases) .
Thiazole-Containing Sulfonamide Analogues
- Example : 2,5-Difluoro-N-{2-[4-Methyl-2-(3-Methylphenyl)-1,3-Thiazol-5-yl]Ethyl}Benzene-1-Sulfonamide
- Replaces furan with a thiazole ring (sulfur and nitrogen heteroatoms).
- Impact :
- Improved metabolic stability (thiazole resists oxidative degradation compared to furan).
- Potential for altered binding affinity in biological systems (e.g., antimicrobial activity) .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Fluorinated Analogues : The target compound’s 2,5-difluoro substitution enhances lipophilicity and metabolic stability compared to methoxy derivatives, making it more suitable for blood-brain barrier penetration in CNS-targeted therapies .
- Heterocycle Swap : Replacing furan with thiazole (as in ) introduces sulfur, which may improve binding to metal-containing enzymes (e.g., carbonic anhydrase) but reduces synthetic accessibility due to thiazole’s reactivity.
- Tosyl vs. Fluoro-Tosyl : The 4-fluorobenzenesulfonyl variant (CAS: 896327-31-4) shows stronger electrostatic interactions in computational docking studies, suggesting higher affinity for ATP-binding pockets in kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
